N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide
CAS No.:
Cat. No.: VC16651085
Molecular Formula: C25H22F6N4O2S
Molecular Weight: 560.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H22F6N4O2S |
|---|---|
| Molecular Weight | 560.5 g/mol |
| IUPAC Name | 4,5,6,7-tetradeuterio-1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]benzimidazole |
| Standard InChI | InChI=1S/C25H22F6N4O2S/c1-15-18(32-9-7-21(15)36-13-24(26,27)28)11-35-20-6-4-3-5-17(20)34-23(35)38-12-19-16(2)22(8-10-33-19)37-14-25(29,30)31/h3-10H,11-14H2,1-2H3/i3D,4D,5D,6D |
| Standard InChI Key | YUCQMNLWRFIFNG-LNFUJOGGSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])N=C(N2CC3=NC=CC(=C3C)OCC(F)(F)F)SCC4=NC=CC(=C4C)OCC(F)(F)F)[2H])[2H] |
| Canonical SMILES | CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2SCC4=NC=CC(=C4C)OCC(F)(F)F)OCC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Physicochemical Characteristics
Key physicochemical properties of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 560.55 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Slightly soluble in DMSO, Methanol | |
| Storage Conditions | -20°C (Freezer) |
The compound is typically stored at -20°C to prevent degradation . Its limited solubility in polar solvents like DMSO and methanol necessitates careful formulation for in vitro studies .
Synthesis and Production
Synthetic Pathways
The synthesis of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide involves multi-step organic reactions, beginning with the preparation of the Lansoprazole sulfide backbone. Key steps include:
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Reduction of Lansoprazole Sulfoxide: Lansoprazole sulfoxide is reduced to the sulfide using agents like hydrogen sulfide or thiourea under controlled pH conditions.
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Deuteration: Deuterium is introduced via hydrogen-deuterium exchange reactions, often employing deuterated solvents (e.g., D2O) or specialized catalysts.
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Functionalization: The pyridinylmethyl group is appended through nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts such as palladium.
Industrial production employs batch reactors to ensure scalability, with purification achieved via column chromatography or recrystallization. The final product is characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm isotopic purity and structural integrity .
Pharmacological Role and Mechanism of Action
Proton Pump Inhibition
Like Lansoprazole, this derivative inhibits gastric acid secretion by targeting the H+/K+ ATPase enzyme in parietal cells . The mechanism involves covalent binding to cysteine residues on the enzyme, irreversibly blocking acid production . The sulfide moiety enhances metabolic stability compared to the sulfoxide form, potentially prolonging therapeutic effects.
Metabolic Pathways
Deuterium labeling enables precise tracking of metabolic fate. In vivo studies show that the compound undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, yielding hydroxylated and demethylated metabolites. The deuterium atoms retard metabolic degradation at labeled positions, allowing researchers to distinguish parent compounds from metabolites in mass spectrometry analyses .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy:
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1H NMR: Peaks corresponding to deuterium-labeled positions show reduced intensity or absence, confirming successful deuteration.
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13C NMR: Resonances near 120–150 ppm confirm the presence of the trifluoroethoxy and pyridine groups.
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Mass Spectrometry:
Chromatographic Methods
High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile-water mobile phases achieve baseline separation of the compound from its metabolites, with retention times varying between 8–12 minutes depending on gradient conditions.
Applications in Pharmaceutical Research
Pharmacokinetic Studies
The compound’s deuterium labeling facilitates quantitative analysis of drug absorption, distribution, metabolism, and excretion (ADME). In rodent models, it has been used to:
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Determine bioavailability differences between oral and intravenous administration.
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Investigate drug-drug interactions involving CYP450 inhibitors.
Metabolic Profiling
By comparing deuterated and non-deuterated analogs, researchers identify metabolic hotspots and enzyme kinetics. For example, studies demonstrate that deuteration at the benzimidazole ring reduces first-pass metabolism by 30% compared to the non-deuterated form.
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